1-(4-methylphenyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one
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Overview
Description
1-(4-methylphenyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, substituted with a 4-methylphenyl group and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the pyrrolidin-2-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-methylphenyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: This compound shares the pyrrolidin-2-one core but differs in its substituents.
2-Propanone, 1-(4-methoxyphenyl): Another related compound with a different functional group arrangement.
Uniqueness
1-(4-methylphenyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-4-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14(2)16-6-8-17(9-7-16)21-23-22(27-24-21)18-12-20(26)25(13-18)19-10-4-15(3)5-11-19/h4-11,14,18H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOFBXXGISRDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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